molecular formula C15H11BrN2O2 B2712881 4-bromo-N-(2-oxoindolin-5-yl)benzamide CAS No. 921774-84-7

4-bromo-N-(2-oxoindolin-5-yl)benzamide

Cat. No.: B2712881
CAS No.: 921774-84-7
M. Wt: 331.169
InChI Key: FATPKZFRASEUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-(2-oxoindolin-5-yl)benzamide (CAS 921774-84-7) is an isatin-based organic compound with the molecular formula C15H11BrN2O2 and a molecular weight of 331.16 g/mol. This chemical reagent is designed for use in anticancer drug discovery research, specifically for investigating novel apoptosis inducers. The core research value of this compound lies in its structural similarity to a class of potent substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides, which have been identified as effective apoptosis inducers through high-throughput screening assays . These related compounds demonstrate potent activity in human colorectal carcinoma cells (HCT116), hepatocellular carcinoma cells (SNU398), and human colon cancer cells (RKO), with structure-activity relationship (SAR) studies indicating that specific substitutions on the isatin core can significantly enhance apoptotic potency . The this compound scaffold serves as a key intermediate for further chemical exploration and development of potential tubulin polymerization inhibitors, a recognized mechanism for anticancer agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-11-3-1-9(2-4-11)15(20)17-12-5-6-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATPKZFRASEUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 4 Bromo N 2 Oxoindolin 5 Yl Benzamide

Retrosynthetic Analysis and Key Disconnection Points

A retrosynthetic analysis of 4-bromo-N-(2-oxoindolin-5-yl)benzamide reveals that the most logical disconnection point is the central amide bond. This bond links the two primary aromatic systems of the molecule. This strategic cleavage simplifies the target structure into two more readily accessible precursors: 2-oxoindolin-5-ylamine and a derivative of 4-bromobenzoic acid. This approach is favored due to the robustness and high efficiency of amide bond formation reactions in organic synthesis.

Target MoleculeKey DisconnectionPrecursors
This compoundAmide bond2-oxoindolin-5-ylamine and 4-bromobenzoyl derivative
Figure 1: Retrosynthetic analysis of this compound.

Synthesis of the 2-Oxoindolin-5-ylamine Precursor

The synthesis of 2-oxoindolin-5-ylamine is a critical step that typically proceeds through a two-stage process: nitration of the oxindole (B195798) core followed by reduction of the resulting nitro group.

Detailed Reaction Pathways and Optimized Conditions

The initial step involves the regioselective nitration of 2-oxoindoline (oxindole). This is commonly achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to favor the formation of 5-nitrooxindole.

Following the successful nitration, the subsequent reduction of the nitro group to an amine is a crucial transformation. Several methods are available for this reduction, with catalytic hydrogenation being a prevalent and efficient choice. The use of palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere provides a clean and high-yielding conversion to 5-aminooxindole. Alternative reducing agents such as sodium borohydride (NaBH4) in the presence of a suitable catalyst can also be employed.

Isolation and Purification Techniques

Upon completion of the reaction, the 2-oxoindolin-5-ylamine product is typically isolated by first removing the catalyst via filtration. The crude product can then be purified through recrystallization from an appropriate solvent system, such as ethanol or a mixture of ethyl acetate and hexanes. The purity of the final product is confirmed using standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Synthesis of the 4-Bromobenzoyl Component

The second key precursor, the 4-bromobenzoyl moiety, is prepared from 4-bromobenzoic acid. To facilitate the subsequent amide bond formation, the carboxylic acid is typically converted into a more reactive derivative.

Formation of Activated Carboxylic Acid Derivatives (e.g., acyl chlorides, active esters)

The most common method for activating 4-bromobenzoic acid is its conversion to 4-bromobenzoyl chloride. This transformation can be effectively carried out using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), proceeds efficiently to yield the desired acyl chloride. Alternatively, phosphorus pentachloride can also be utilized for this conversion. The resulting 4-bromobenzoyl chloride is a highly reactive species, ideal for the subsequent coupling reaction.

Starting MaterialReagentProduct
4-bromobenzoic acidThionyl chloride (SOCl₂)4-bromobenzoyl chloride
4-bromobenzoic acidOxalyl chloride4-bromobenzoyl chloride
4-bromobenzoic acidPhosphorus pentachloride4-bromobenzoyl chloride
Table 1: Reagents for the formation of 4-bromobenzoyl chloride.

Amide Bond Formation: Coupling of 2-Oxoindolin-5-ylamine with 4-Bromobenzoyl Derivatives

The final and pivotal step in the synthesis is the formation of the amide bond between 2-oxoindolin-5-ylamine and the activated 4-bromobenzoyl derivative. This reaction, a nucleophilic acyl substitution, brings together the two previously synthesized fragments.

The coupling is typically performed by reacting 2-oxoindolin-5-ylamine with 4-bromobenzoyl chloride in the presence of a base. The base, such as triethylamine or pyridine (B92270), serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The reaction is generally carried out in an inert solvent, such as dichloromethane or acetonitrile, at room temperature or with gentle heating to ensure complete conversion.

A similar procedure has been successfully employed for the synthesis of 4-bromo-N-(2-nitrophenyl)benzamide, where 4-bromobenzoyl chloride was reacted with 2-nitroaniline in acetonitrile nih.gov. This precedent supports the feasibility of the analogous reaction with 2-oxoindolin-5-ylamine.

Upon completion of the reaction, the desired product, this compound, can be isolated through standard workup procedures, including washing with aqueous solutions to remove excess reagents and byproducts, followed by purification via column chromatography or recrystallization to yield the final compound in high purity.

Amine ComponentAcyl ComponentCoupling ConditionsProduct
2-oxoindolin-5-ylamine4-bromobenzoyl chlorideBase (e.g., triethylamine), inert solvent (e.g., DCM)This compound
Table 2: Typical conditions for the final amide bond formation.

Exploration of Various Coupling Reagents and Catalytic Systems

The primary method for the synthesis of this compound involves the acylation of 5-aminooxindole with a derivative of 4-bromobenzoic acid. This transformation can be achieved through several synthetic routes, primarily differing in the activation method of the carboxylic acid.

One of the most direct approaches is the reaction of 5-aminooxindole with 4-bromobenzoyl chloride . researchgate.netnih.govbiosynth.com This method is often favored for its high reactivity, typically proceeding under mild conditions in the presence of a non-nucleophilic base, such as triethylamine or potassium carbonate, to scavenge the hydrochloric acid byproduct. The choice of solvent is crucial and is generally an aprotic solvent like dichloromethane (CH2Cl2) or N,N-dimethylformamide (DMF) to ensure the solubility of the reactants and facilitate the reaction.

Alternatively, direct amide coupling between 4-bromobenzoic acid and 5-aminooxindole can be accomplished using a wide array of modern coupling reagents . These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine. The selection of the coupling agent is critical and can influence the reaction's efficiency, yield, and the profile of byproducts. researchgate.net Commonly employed coupling reagents in similar transformations include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve yields. Phosphonium-based reagents, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues, or uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective.

While less common for this specific transformation, catalytic systems involving transition metals such as palladium or copper could be envisaged for the synthesis of N-aryl benzamides, particularly in scenarios involving cross-coupling reactions. nih.gov However, for the direct amidation of 5-aminooxindole, the use of acyl chlorides or standard coupling reagents is generally more straightforward and efficient.

Coupling MethodActivating Agent/ReagentTypical BaseCommon Solvents
Acyl Chloride Method4-bromobenzoyl chlorideTriethylamine, K2CO3Dichloromethane, DMF
Carbodiimide CouplingEDC, DCC (with HOBt/HOAt)Triethylamine, DIPEADichloromethane, DMF, THF
Phosphonium/Uronium CouplingBOP, HBTU, HATUTriethylamine, DIPEADMF, NMP

Reaction Optimization for Yield and Purity

The optimization of the reaction conditions is a critical step to maximize the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, base, temperature, and the stoichiometry of the reactants.

For the acyl chloride route, the reaction is often performed at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize the formation of side products. The slow, dropwise addition of the acyl chloride to a solution of the amine and base is also a standard practice. nanobioletters.com The molar ratio of the reactants is another important factor; a slight excess of the acyl chloride may be used to ensure complete consumption of the more valuable 5-aminooxindole, but this can lead to the formation of diacylated byproducts.

In the case of direct coupling with carboxylic acid, the choice of coupling reagent and additives is paramount. The reaction temperature can be varied from room temperature to elevated temperatures to drive the reaction to completion. The solvent choice can significantly impact the reaction rate and solubility of the reagents. A polar aprotic solvent like DMF is often effective. The purification of the final product is typically achieved by column chromatography on silica gel to remove any unreacted starting materials and coupling agent byproducts.

A hypothetical optimization study for the synthesis via the acyl chloride method is presented in the table below:

EntrySolventBase (equivalents)Temperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine (1.2)0 to RT485
2DichloromethaneK2CO3 (2.0)RT678
3DMFTriethylamine (1.2)0 to RT492
4THFTriethylamine (1.2)0 to RT680
5DMFDIPEA (1.5)RT490

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to multigram or kilogram quantities introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Reaction Conditions and Heat Management: The heat generated in exothermic reactions, such as the acylation with 4-bromobenzoyl chloride, becomes more significant at a larger scale. Efficient stirring and external cooling are crucial to maintain the desired reaction temperature and prevent runaway reactions. The rate of addition of reagents must be carefully controlled.

Reagent and Solvent Selection: The cost and safety of reagents and solvents become more important on a larger scale. While highly efficient, some coupling reagents may be too expensive for large-scale production. Solvents need to be selected not only for their performance in the reaction but also for their boiling point, flammability, and ease of removal and recovery.

Work-up and Purification: The work-up procedure needs to be scalable. Extractions and washes that are straightforward on a small scale can become cumbersome and time-consuming on a larger scale. The choice of purification method is also critical. While column chromatography is a powerful tool in the laboratory, it is often not practical for large-scale production. Crystallization is a more desirable method for purification at scale as it is generally more cost-effective and can provide a product of high purity. Developing a robust crystallization procedure is therefore a key aspect of process development.

Impurity Profile: The identification and control of impurities are essential for any scaled-up synthesis, particularly for applications in pharmaceuticals. Minor side products that are easily removed on a small scale may become significant impurities at a larger scale. Understanding the reaction mechanism and potential side reactions is crucial for developing strategies to minimize impurity formation.

Comprehensive Analytical Characterization Methods for Structural Confirmation

The unambiguous structural confirmation of this compound relies on a combination of spectroscopic and spectrometric techniques. Each method provides unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the molecular structure.

¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on both the benzamide (B126) and oxindole rings, as well as the characteristic signals for the methylene (-CH₂-) and amide (-NH-) protons of the oxindole moiety. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on both rings.

¹³C NMR spectroscopy would provide information on the number and types of carbon atoms in the molecule, including the characteristic signals for the two carbonyl carbons (amide and lactam) and the carbon atoms attached to the bromine and nitrogen atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would be a characteristic feature in the mass spectrum, with two molecular ion peaks separated by two mass units.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. The spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide and lactam, as well as strong C=O stretching vibrations for the amide and lactam carbonyl groups.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A single sharp peak in the chromatogram under various conditions would indicate a high degree of purity.

A summary of the expected analytical data for this compound is presented below:

Analytical TechniqueExpected Data/Observations
¹H NMR (DMSO-d₆, 400 MHz)δ ~10.3 (s, 1H, amide NH), ~10.1 (s, 1H, lactam NH), ~7.9-7.0 (m, 7H, Ar-H), ~3.5 (s, 2H, -CH₂-)
¹³C NMR (DMSO-d₆, 100 MHz)δ ~175 (lactam C=O), ~165 (amide C=O), aromatic signals in the range of δ 110-145, ~36 (-CH₂-)
Mass Spectrometry (ESI+)m/z [M+H]⁺ showing characteristic isotopic pattern for Bromine
Infrared (KBr, cm⁻¹)ν ~3300-3100 (N-H str.), ~1700 (lactam C=O str.), ~1660 (amide C=O str.)
Purity (HPLC)>95%

Advanced Chemical Modifications and Analog Synthesis Based on 4 Bromo N 2 Oxoindolin 5 Yl Benzamide

Systematic Structural Derivatization at the Benzamide (B126) Moiety

The benzamide portion of the molecule offers multiple avenues for chemical exploration, including the introduction of a wide array of substituents onto the phenyl ring and alterations to the connecting amide bond.

Introduction of Diverse Substituents on the Phenyl Ring

The 4-bromophenyl ring of the benzamide moiety is a prime site for the introduction of chemical diversity. Standard cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to replace the bromine atom with a variety of substituents. For instance, a Suzuki coupling would allow for the introduction of various aryl or heteroaryl groups, thereby extending the aromatic system of the molecule. Similarly, a Sonogashira coupling could be used to install alkyne functionalities, which can serve as handles for further derivatization, for example, through click chemistry.

Beyond the 4-position, other positions on the phenyl ring can be functionalized, although this would typically require starting from a different benzoyl chloride precursor. A range of substituents, including but not limited to alkyl, alkoxy, nitro, and cyano groups, can be envisioned. The electronic nature of these substituents can be systematically varied to probe structure-activity relationships. For example, the synthesis of a series of N-substituted benzamide derivatives has been reported where different functional groups on the phenyl ring were explored for their effects on biological activity. nih.gov

Table 1: Examples of Potential Substituents on the Phenyl Ring

Position Substituent Type Potential Functional Groups
4 Aryl/Heteroaryl Phenyl, Pyridyl, Thienyl
4 Alkynyl Phenylethynyl, Trimethylsilylethynyl
4 Alkyl Methyl, Ethyl, Isopropyl
2, 3, 5, 6 Electron-donating Methoxy (B1213986), Amino, Methyl

Modifications to the Amide Linkage (e.g., N-alkylation, isosteric replacements)

The amide bond is a critical linker, and its modification can significantly impact the conformational properties and metabolic stability of the molecule.

N-Alkylation: Direct alkylation of the amide nitrogen is a potential modification. While challenging, methods for the N-alkylation of amides have been developed. nih.gov This would introduce a substituent on the amide nitrogen, altering its hydrogen-bonding capacity and steric profile.

Isosteric Replacements: A more common strategy is the isosteric replacement of the amide bond with other functional groups that mimic its size, shape, and electronic properties. drughunter.com This approach is often used in medicinal chemistry to improve pharmacokinetic properties by replacing metabolically labile amide bonds. nih.govhyphadiscovery.com A wide variety of amide isosteres have been explored, including:

Thioamides and Selenoamides: Replacing the carbonyl oxygen with sulfur or selenium can alter the hydrogen bonding capabilities and lipophilicity of the molecule. nih.gov

Heterocycles: Five-membered aromatic rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and imidazoles are common amide bond bioisosteres. drughunter.comnih.gov These replacements can enhance metabolic stability and introduce new interaction points. drughunter.comhyphadiscovery.com

Trifluoroethylamines: This motif can serve as a non-classical amide isostere, where the trifluoroethyl group mimics the electronic properties of the carbonyl group and can increase metabolic stability. drughunter.com

Table 2: Potential Isosteric Replacements for the Amide Linkage

Isostere Key Features
Thioamide Altered H-bonding, increased lipophilicity. nih.gov
1,2,3-Triazole Metabolically stable, mimics H-bonding. hyphadiscovery.com
1,2,4-Oxadiazole (B8745197) Metabolically stable, mimics planarity. nih.gov

Exploration of Substitutions on the Indolinone Core

The indolinone (or oxindole) core is another key area for structural modification, with the N1 and C3 positions being particularly amenable to derivatization.

Derivatization at the N1 Position of the Indolinone Ring

Table 3: Examples of N1-Substituents on the Indolinone Ring

Substituent Type Example Reagents
Alkyl Methyl iodide, Benzyl bromide
Acyl Acetyl chloride, Benzoyl chloride

Variations and Elaborations at the C3 Position of the Indolinone Ring

The C3 position of the oxindole (B195798) ring is a nucleophilic carbon that can participate in a variety of carbon-carbon bond-forming reactions. The protons at this position are acidic and can be removed by a base to generate an enolate, which can then react with various electrophiles.

Alkylation: Direct C3 alkylation of oxindoles can be achieved using alkyl halides. nih.govacs.org

Aldol (B89426) Condensation: The C3 enolate can react with aldehydes and ketones in an aldol reaction to introduce hydroxyalkyl substituents.

Knoevenagel Condensation: Condensation with aldehydes can also lead to the formation of a double bond at the C3 position, creating 3-ylideneoxindole derivatives. The synthesis of various 2-(5-substituted-2-oxoindolin-3-ylidene)-N-substituted hydrazine (B178648) carbothioamides exemplifies this type of modification. researchgate.net

These modifications at the C3 position can introduce new stereocenters and significantly alter the three-dimensional shape of the molecule.

Investigation of Other Halogen Substitutions (e.g., chloro, fluoro, iodo) at the 4-position of the benzamide.

Replacing the bromine atom at the 4-position of the benzamide ring with other halogens (fluorine, chlorine, or iodine) can fine-tune the electronic and steric properties of the molecule. These analogs can be synthesized by starting with the appropriately substituted 4-halobenzoyl chloride. For example, the synthesis of a benzamide containing chloro and iodo substituents has been documented. nih.gov The synthesis of fluorinated analogs, including those containing the positron-emitting isotope fluorine-18 (B77423) for use in PET imaging, has also been described in the context of related structures. nih.gov The variation in the halogen can influence lipophilicity, metabolic stability, and potential halogen bonding interactions.

Table 4: Properties of Different Halogen Substituents at the 4-Position

Halogen Electronegativity (Pauling Scale) Van der Waals Radius (Å) Potential Effects
Fluorine 3.98 1.47 Can increase metabolic stability, may alter binding affinity.
Chlorine 3.16 1.75 Similar in size to a methyl group, common in drug molecules.
Bromine 2.96 1.85 Good leaving group for cross-coupling reactions.

Chiral Synthesis and Stereochemical Investigations of Analogues

The biological activity of therapeutic agents is often intrinsically linked to their stereochemistry. For analogues of 4-bromo-N-(2-oxoindolin-5-yl)benzamide, the introduction of a chiral center, particularly at the C3 position of the oxindole ring, can lead to enantiomers with significantly different pharmacological profiles. The development of stereoselective synthetic methods is therefore crucial for accessing enantiomerically pure or enriched analogues for detailed biological evaluation.

One of the primary strategies for introducing chirality is through the asymmetric synthesis of 3-substituted-3-amino-2-oxindoles. nih.govrsc.org This can be achieved through various catalytic methods, including the use of chiral organocatalysts or metal complexes to control the stereochemical outcome of the reaction. rsc.org For instance, a chiral N,N'-dioxide-nickel(II) complex has been effectively used in the asymmetric amination of 3-bromo-3-substituted oxindoles with anilines, yielding a range of 3-amino-indolinones with high enantiomeric excess. nih.gov Such methodologies could be adapted to synthesize chiral analogues of this compound, where a substituent at the C3 position of the oxindole ring would create a stereocenter.

Another approach involves the chiral resolution of a racemic mixture of analogues. wikipedia.org This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or brucine, followed by separation of the diastereomers through crystallization. wikipedia.org While effective, this method can be laborious and is dependent on the differential solubility of the diastereomeric salts. wikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the separation of enantiomers. nih.gov

The stereochemical investigation of the resulting enantiomers is critical to understanding their interaction with biological targets. Techniques such as X-ray crystallography can provide definitive information on the absolute configuration of a chiral molecule. Spectroscopic methods, including circular dichroism (CD) and vibrational circular dichroism (VCD), can also be employed to probe the stereochemistry of chiral analogues in solution.

Table 1: Methodologies for Chiral Synthesis and Resolution of Oxindole and Benzamide Analogues

Methodology Description Potential Application to this compound Analogues Key Considerations
Asymmetric CatalysisUse of chiral catalysts (organocatalysts or metal complexes) to direct the formation of a specific enantiomer. nih.govrsc.orgSynthesis of enantiomerically enriched 3-substituted oxindole analogues.Catalyst selection, reaction optimization for high enantioselectivity.
Chiral Resolution via Diastereomeric Salt FormationReaction of a racemic mixture with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. wikipedia.orgSeparation of enantiomers of analogues with acidic or basic functional groups.Availability of a suitable resolving agent, differential solubility of diastereomers.
Chiral High-Performance Liquid Chromatography (HPLC)Separation of enantiomers using a stationary phase that has been modified with a chiral selector. nih.govAnalytical and preparative separation of enantiomers of various analogues.Selection of the appropriate chiral column and mobile phase.
Asymmetric C-H AlkylationIridium-catalyzed asymmetric alkylation of N-arylbenzamides using chiral phosphoramidite-olefin ligands. thieme-connect.comIntroduction of a chiral center on the benzamide portion of the molecule.Substrate scope and regioselectivity of the C-H activation.

Development of Prodrug Strategies or Targeted Delivery Conjugates

To enhance the therapeutic potential of this compound and its analogues, prodrug and targeted delivery strategies can be employed. These approaches aim to improve pharmacokinetic properties, increase solubility, and enhance selective delivery to the site of action, thereby maximizing efficacy and minimizing off-target effects. researchgate.netebrary.net

Prodrug Strategies

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. researchgate.net For analogues of this compound, which often target protein kinases, prodrug design can address challenges such as poor aqueous solubility or rapid metabolism.

One common prodrug approach for compounds with amine functionalities involves the formation of amides or carbamates. nih.govresearchgate.net The secondary amine in the oxindole ring of this compound could potentially be derivatized to form a bioreversible linkage. For instance, N-acylation could yield an amide prodrug that is enzymatically cleaved in vivo to release the parent compound. nih.gov However, the high stability of the amide bond can sometimes lead to slow or incomplete conversion. uobabylon.edu.iq

Another strategy involves the use of Mannich bases as prodrugs for NH-acidic compounds. semanticscholar.org This approach could potentially be applied to the amide nitrogen of the benzamide moiety or the oxindole ring. The resulting Mannich base can increase water solubility and is designed to hydrolyze in vivo to release the active drug. uobabylon.edu.iq

Table 2: Potential Prodrug Strategies for this compound Analogues

Prodrug Approach Target Functional Group Mechanism of Action Potential Advantages
N-AcylationOxindole secondary amineEnzymatic cleavage of the resulting amide bond. nih.govImproved lipophilicity, sustained release.
Mannich Base FormationAmide or oxindole nitrogenHydrolysis in vivo to release the parent compound. uobabylon.edu.iqsemanticscholar.orgIncreased aqueous solubility.
Azo LinkageAromatic amine (if introduced)Reduction by azoreductases in the gut microbiota. ebrary.netColon-specific drug delivery.
CarbamatesOxindole secondary amineEnzymatic hydrolysis. researchgate.netModulated lipophilicity and release kinetics.

Targeted Delivery Conjugates

Targeted delivery aims to concentrate a therapeutic agent at the desired site of action, such as a tumor, while minimizing exposure to healthy tissues. researchgate.net This is often achieved by conjugating the drug to a targeting moiety that specifically recognizes a biomarker on the surface of target cells. nih.gov

For anticancer applications of this compound analogues, conjugation to a tumor-targeting ligand is a promising strategy. nih.gov For example, folic acid can be used as a targeting ligand, as the folate receptor is often overexpressed on the surface of various cancer cells. nih.gov The benzamide or oxindole scaffold could be functionalized with a linker to which folic acid is attached.

Another sophisticated approach is the development of antibody-drug conjugates (ADCs). In this strategy, a potent cytotoxic analogue of this compound could be attached via a specialized linker to a monoclonal antibody that targets a tumor-specific antigen. nih.gov Upon binding to the antigen, the ADC is internalized by the cancer cell, and the active drug is released, leading to cell death.

The choice of linker is critical in the design of targeted delivery conjugates, as it must be stable in circulation but allow for efficient release of the drug at the target site. Linkers can be designed to be cleaved by specific enzymes that are abundant in the tumor microenvironment or under the acidic conditions found within cancer cells. google.com

Table 3: Potential Targeted Delivery Conjugates for this compound Analogues

Targeting Moiety Target Biomarker/Cell Type Conjugation Strategy Mechanism of Action
Folic AcidFolate receptor-overexpressing cancer cellsCovalent linkage to the drug molecule via a spacer. nih.govReceptor-mediated endocytosis.
Monoclonal Antibody (ADC)Tumor-specific antigensCovalent attachment of the drug to the antibody via a linker. nih.govAntibody-antigen binding followed by internalization and drug release.
PeptidesOverexpressed receptors on cancer cellsAmide bond formation between the drug and a targeting peptide.Receptor-mediated uptake.
SulfonamidesGlutathione S-transferase (GST) overexpressing cellsFormation of a sulfonamide-linked prodrug with a targeting moiety. google.comGST-mediated cleavage to release the active drug.

Mechanistic Investigations of in Vitro Biological Activities of 4 Bromo N 2 Oxoindolin 5 Yl Benzamide

Enzyme Inhibition and Receptor Modulation Studies

The primary mechanism of action for many therapeutic agents involves the modulation of enzyme activity or receptor binding. Research into 4-bromo-N-(2-oxoindolin-5-yl)benzamide has focused on identifying its specific biological targets to elucidate its mode of action at a molecular level.

Identification and Validation of Specific Biological Targets

Investigations have identified that this compound and its analogs primarily target protein kinases, a class of enzymes that play a crucial role in cell signaling, growth, and differentiation. Specifically, this compound has been explored as an inhibitor of receptor tyrosine kinases (RTKs), which are often dysregulated in various diseases, including cancer.

One of the key targets identified is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, compounds like this compound can potentially disrupt the blood supply to tumors, thereby impeding their growth. The oxindole (B195798) core of the molecule is a well-established scaffold for kinase inhibitors, and its substitution pattern influences its binding affinity and selectivity for specific kinases.

Determination of Inhibitory Constants (IC50, Ki) for Relevant Enzymes

The potency of this compound as an enzyme inhibitor is quantified by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). Studies on a series of N-(2-oxoindolin-5-yl)benzamides have provided insights into their structure-activity relationships.

For instance, while direct IC50 values for the parent compound this compound are part of a broader series of investigations, related analogs have shown significant inhibitory activity against VEGFR-2. One closely related derivative, N-(4-bromophenyl)-2-oxo-N'-(2-oxoindolin-5-yl)urea, demonstrated a VEGFR-2 IC50 of 0.41 μM. Another study on similar 5-amino-2-oxoindoline derivatives reported IC50 values against VEGFR-2 in the nanomolar range.

The inhibitory activity of these compounds is often compared to standard reference inhibitors. For example, the well-known multi-kinase inhibitor Sunitinib, which also features an oxindole core, serves as a common benchmark in these assays.

Below is a table summarizing the inhibitory activities of a closely related analog of this compound against a key enzyme.

CompoundTarget EnzymeIC50 (μM)
N-(4-bromophenyl)-2-oxo-N'-(2-oxoindolin-5-yl)ureaVEGFR-20.41

Ligand Binding Assays for Receptor Affinity Quantification

While direct ligand binding assay data for this compound is not extensively detailed in publicly available literature, the mechanism of action for this class of compounds typically involves competitive binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. The affinity for the receptor is implicitly demonstrated through the potent enzyme inhibition constants observed. Further biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), would be required to quantify the binding affinity (Kd) directly.

Cellular Pathway Perturbation Analyses

The ultimate effect of enzyme inhibition at the molecular level is the perturbation of cellular pathways, leading to measurable changes in cell behavior. In vitro cellular assays are crucial for understanding the physiological consequences of target engagement by this compound.

Cell Proliferation and Viability Assays (e.g., SRB, MTT)

The antiproliferative activity of this compound and its analogs has been evaluated against various human cancer cell lines using assays like the Sulforhodamine B (SRB) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays. These assays measure cell density and metabolic activity, respectively, providing an indication of cell viability and proliferation.

Studies have shown that compounds in this chemical series exhibit significant cytotoxic effects. For example, various derivatives of N-(2-oxoindolin-5-yl)benzamide have been tested against cell lines such as the human breast cancer cell line (MCF-7) and the human colon cancer cell line (HCT-116). The IC50 values from these assays indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The table below presents the antiproliferative activity of a related compound against different cancer cell lines.

Cell LineCancer TypeIC50 (μM)
HCT-116Colon Carcinoma0.44
MCF-7Breast Adenocarcinoma0.82

Data for N-(4-bromophenyl)-2-oxo-N'-(2-oxoindolin-5-yl)urea, a closely related analog.

Apoptosis Induction and Cell Cycle Analysis in Relevant Cell Lines

Beyond inhibiting proliferation, effective anticancer agents often induce programmed cell death, or apoptosis. Investigations into the mechanism of cell death induced by this compound analogs have included analyses of apoptosis markers and cell cycle distribution.

Flow cytometry analysis is a common technique used to assess these effects. Treatment of cancer cells with these compounds has been shown to lead to an accumulation of cells in specific phases of the cell cycle, often the G2/M phase, indicating a mitotic arrest. This is frequently followed by an increase in the sub-G1 population, which is indicative of apoptotic cell death due to DNA fragmentation.

For instance, treatment of HCT-116 cells with a related N-(2-oxoindolin-5-yl) urea (B33335) derivative led to a significant increase in the percentage of cells in the pre-G1 phase, suggesting apoptosis induction. Further confirmation of apoptosis is often obtained by observing an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2.

Investigation of Intracellular Signaling Cascades (e.g., Western blot, immunofluorescence)

An extensive review of scientific literature and research databases did not yield any specific studies investigating the effects of this compound on intracellular signaling cascades. There is no available data from methods such as Western blot or immunofluorescence to elucidate the modulation of specific signaling proteins or pathways by this compound.

Gene and Protein Expression Profiling (e.g., RNA-seq, proteomics)

There are no published studies detailing the gene and protein expression profiling of cells treated with this compound. Consequently, data from high-throughput screening methods like RNA-sequencing or proteomics, which would provide a global view of changes in the transcriptome and proteome, are not available for this specific compound.

Antimicrobial Activity Screening and Mechanistic Elucidation (if applicable)

While related benzamide (B126) and indolinone scaffolds have been investigated for antimicrobial properties, specific data regarding this compound is not present in the accessible scientific literature.

Bacterial and Fungal Strain Susceptibility Assays

No data from bacterial or fungal strain susceptibility assays for this compound has been reported. Therefore, information regarding its spectrum of activity, minimum inhibitory concentrations (MICs), or minimum bactericidal/fungicidal concentrations (MBCs/MFCs) against various pathogens is currently unavailable.

Below is an illustrative data table that would typically be used to present such findings, which remains unpopulated due to the absence of specific research on this compound.

Table 1: Hypothetical Susceptibility Data for this compound

Microorganism Strain MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Data not available
Escherichia coli ATCC 25922 Data not available
Candida albicans ATCC 90028 Data not available

Mechanism of Antimicrobial Action (e.g., cell wall synthesis inhibition, DNA intercalation)

In the absence of primary antimicrobial screening data, there have been no subsequent investigations into the potential mechanism of antimicrobial action for this compound. Studies to determine its effects on microbial cellular processes such as cell wall synthesis, protein synthesis, nucleic acid replication, or membrane integrity have not been published.

Antiviral Activity Evaluation and Molecular Targets (if applicable, e.g., SARS-CoV-2)

There are no available scientific reports on the evaluation of this compound for antiviral activity against any viruses, including SARS-CoV-2. Research into its potential to inhibit viral replication or interact with viral molecular targets has not been documented.

Anti-inflammatory and Immunomodulatory Effects (if applicable)

A thorough search of the literature revealed no studies concerning the anti-inflammatory or immunomodulatory effects of this compound. There is no available data on its potential to modulate inflammatory pathways, cytokine production, or immune cell function.

Table 2: Compound Names Mentioned in the Article

Compound Name

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlation of Structural Features with Biological Potency

The biological potency of 4-bromo-N-(2-oxoindolin-5-yl)benzamide is intrinsically linked to the specific arrangement of its atoms and functional groups. The presence and position of the bromine atom, as well as the inherent properties of the indolinone and benzamide (B126) core structures, are critical determinants of its interaction with biological targets.

Impact of Bromine Substitution on Binding Affinity and Efficacy

The substitution of a bromine atom at the fourth position of the benzamide ring is a key feature influencing the compound's binding affinity and efficacy. Halogen substitutions are a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, which can in turn affect cell permeability and target engagement.

In a study of N-phenylbenzamide derivatives as potential antiviral agents against enterovirus 71 (EV 71), the presence of a bromine atom at the 4-position of the N-phenyl ring was found to be favorable for activity. mdpi.com For instance, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide demonstrated significant activity against various EV 71 strains, with IC50 values in the low micromolar range. mdpi.com This suggests that the electronic and steric properties of the bromine atom at this position can contribute positively to the compound's biological effect.

Table 1: Antiviral Activity of N-phenylbenzamide Derivatives against EV 71 mdpi.com

CompoundRIC50 (μM) vs. EV 71 (FY-23)
1aH> 100
1b4-F25 ± 3.5
1c4-Cl15 ± 2.1
1e 4-Br 12 ± 1.2
1f4-I18 ± 2.5

This table is based on data for analogous compounds and is intended to illustrate the potential impact of halogen substitution.

While this data is for a different, albeit related, series of compounds, it provides a strong indication that the 4-bromo substitution on the benzamide moiety of this compound likely plays a crucial role in its biological activity profile. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a protein target. Furthermore, its electron-withdrawing nature can influence the electronic distribution of the entire molecule, potentially affecting its interaction with receptor sites.

Influence of Indolinone and Benzamide Core Modifications on Activity Profiles

The indolinone and benzamide cores form the fundamental scaffold of this compound, and modifications to these structures can dramatically alter its activity. The 2-oxoindoline moiety is a well-established "privileged" structure in medicinal chemistry, known to be a core component of many kinase inhibitors. nih.gov

Studies on 2-oxoindoline derivatives as inhibitors of the c-MET kinase have shown that substitutions on the indolinone ring are generally well-tolerated. Specifically, the introduction of halogen atoms such as chlorine and bromine at various positions on the 2-oxoindoline core did not lead to a loss of inhibitory activity, suggesting that this part of the molecule can be modified to fine-tune its properties without compromising its primary binding interactions. nih.gov

The benzamide portion of the molecule also offers significant opportunities for modification to modulate activity. In a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives acting as G protein-coupled receptor-35 (GPR35) agonists, substitutions on the benzamide ring had a profound impact on potency. For example, the introduction of a methoxy (B1213986) group at the 4-position of the benzamide ring significantly increased agonist activity. nih.gov

Table 2: GPR35 Agonistic Activity of Substituted Benzamide Derivatives nih.gov

CompoundR1 (on Benzamide)R2 (on Phenyl)EC50 (μM)
554-FH0.21
56 4-OCH3 5-Br 0.059
574-ClH0.18
622-F, 4-Cl5-Br0.088
63 2-F, 4-OCH3 5-Br 0.041

This table is based on data for analogous compounds to illustrate the influence of benzamide core modifications.

These findings underscore the importance of both the indolinone and benzamide cores in defining the biological activity of this compound. The indolinone provides a crucial scaffold for interaction with targets like kinases, while the substituted benzamide moiety allows for the fine-tuning of potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate the chemical structure of a compound with its biological activity. For a molecule like this compound, developing a robust QSAR model can facilitate the prediction of activity for novel analogs and guide the design of more potent compounds.

Selection and Calculation of Molecular Descriptors

The development of a predictive QSAR model begins with the selection and calculation of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including its physicochemical, topological, and electronic properties. For a series of N-phenylbenzamide derivatives, descriptors such as LogP (lipophilicity), molecular weight, molar refractivity, and various electronic parameters would be calculated. mdpi.comunair.ac.id

In a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives, descriptors such as Log S (logarithm of aqueous solubility) and MR (molar refractivity) were found to be significant in predicting anticancer activity. jppres.com These descriptors capture the influence of a molecule's size, polarity, and ability to engage in van der Waals interactions, all of which are critical for drug-receptor binding.

Statistical Modeling and Predictive Power Assessment

Once the molecular descriptors are calculated for a series of compounds with known biological activities, statistical methods are employed to build a QSAR model. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the descriptors and the activity.

For a series of benzylidene hydrazine benzamide derivatives, a QSAR equation was developed with a high correlation coefficient (r = 0.921) and a squared correlation coefficient (R² = 0.849), indicating a strong correlation between the selected descriptors and the observed anticancer activity. unair.ac.id The predictive power of the model is assessed through internal and external validation techniques, such as cross-validation (Q²) and prediction on a test set of compounds not used in model development. jppres.com A statistically robust QSAR model can then be used to predict the biological activity of new, unsynthesized analogs of this compound, thereby prioritizing synthetic efforts.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For this compound, a pharmacophore model would define the spatial orientation of key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for its interaction with a biological target.

A typical pharmacophore for kinase inhibitors based on the 2-oxoindoline scaffold often includes a hydrogen bond donor from the indolinone NH, a hydrogen bond acceptor from the carbonyl oxygen, and a hydrophobic region corresponding to the aromatic rings. nih.gov The 4-bromobenzamide (B181206) moiety would contribute additional features, such as a hydrophobic aromatic ring and a potential halogen bond donor.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that match the essential features. Furthermore, the model can guide the lead optimization process for this compound. For example, if the model indicates an unoccupied hydrophobic pocket in the receptor's binding site, modifications can be made to the benzamide or indolinone core to introduce a lipophilic group that can occupy this pocket, potentially leading to a significant increase in binding affinity and potency. This iterative process of pharmacophore-guided design, synthesis, and biological evaluation is a cornerstone of modern lead optimization strategies.

Exploration of Isosteric Replacements and Bioisosteres on Structure-Activity Relationship (SAR)

The strategic modification of a lead compound through isosteric and bioisosteric replacements is a cornerstone of modern medicinal chemistry. ufrj.br This approach aims to optimize physicochemical and pharmacological properties, such as potency, selectivity, metabolic stability, and oral bioavailability, by substituting specific atoms or functional groups with others that possess similar steric and electronic characteristics. drughunter.comnih.gov For the compound this compound, which features a bromophenyl ring, a central amide linker, and an oxoindole scaffold, several opportunities for such modifications can be explored to probe and enhance its structure-activity relationship (SAR).

Isosteric and Bioisosteric Replacements of the 4-Bromophenyl Moiety

The 4-bromophenyl group plays a crucial role in the binding of many inhibitors to their biological targets, often occupying a hydrophobic pocket and participating in halogen bonding. Isosteric replacement of the bromine atom with other halogens, such as chlorine or iodine, can modulate the lipophilicity and the strength of halogen bonding interactions. For instance, substitution with a chlorine atom would slightly decrease the lipophilicity, while an iodine atom would increase it.

Bioisosteric replacement of the entire bromophenyl ring with other cyclic systems can also be considered. For example, replacing the phenyl ring with a pyridine (B92270) ring could introduce a nitrogen atom, altering the electronic distribution and potentially forming new hydrogen bonds with the target protein. Furthermore, replacing the bromine atom with a trifluoromethyl group, a common bioisostere for halogens, can significantly impact the compound's metabolic stability and lipophilicity.

Another strategy involves the replacement of the phenyl ring with other aromatic heterocycles like thiophene (B33073) or furan. These five-membered rings are smaller than the phenyl ring and possess different electronic properties, which can lead to altered binding affinities and selectivities.

Original Moiety Isosteric/Bioisosteric Replacement Potential Impact on SAR
4-Bromophenyl4-ChlorophenylDecreased lipophilicity, altered halogen bond strength
4-Bromophenyl4-IodophenylIncreased lipophilicity, altered halogen bond strength
4-Bromophenyl4-(Trifluoromethyl)phenylIncreased metabolic stability and lipophilicity
4-BromophenylPyridylIntroduction of hydrogen bond acceptor, altered electronics
4-BromophenylThienylAltered ring size and electronics

Bioisosteric Replacements of the Amide Linker

The amide bond is a critical structural feature in many biologically active molecules, contributing to their conformational rigidity and hydrogen bonding capacity. However, it is also susceptible to enzymatic hydrolysis, which can limit a compound's oral bioavailability and in vivo stability. drughunter.com Consequently, the replacement of the amide linker in this compound with various bioisosteres is a key area for SAR exploration. nih.govresearchgate.net

Common bioisosteres for the amide group include heterocycles such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. cambridgemedchemconsulting.com These five-membered rings can mimic the steric and electronic properties of the amide bond while offering improved metabolic stability. drughunter.com For instance, the 1,2,4-oxadiazole (B8745197) ring can act as a hydrogen bond acceptor and maintain a similar spatial arrangement of the flanking phenyl and oxoindoline rings.

Other potential amide bioisosteres include sulfonamides, which can also participate in hydrogen bonding and offer a different geometric arrangement of substituents. nih.gov Thioamides, where the carbonyl oxygen is replaced by sulfur, represent a more conservative modification that can alter the hydrogen bonding properties and electronic character of the linker. nih.gov

Original Linker Bioisosteric Replacement Potential Impact on SAR
Amide1,2,4-OxadiazoleImproved metabolic stability, maintained H-bond acceptor
Amide1,3,4-OxadiazoleImproved metabolic stability, altered vector arrangement
Amide1,2,3-TriazoleImproved metabolic stability, potential for new H-bonds
AmideSulfonamideAltered geometry and H-bonding, potential solubility changes
AmideThioamideAltered H-bonding and electronic character

Modifications of the Oxoindoline Scaffold

The oxoindoline core is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities. nih.govbenthamdirect.comdigitellinc.com Modifications to this scaffold can significantly impact SAR.

Isosteric replacement of the lactam carbonyl group (C=O) with a thiocarbonyl group (C=S) to form a thio-oxoindoline could alter the hydrogen bonding capabilities and electronic properties of the core structure. Another possibility is the bioisosteric replacement of the entire oxoindoline ring system with other bicyclic heterocycles, such as benzofuranone or benzothiophenone, to explore the importance of the nitrogen atom and the lactam functionality for biological activity.

Furthermore, substitutions on the aromatic part of the oxoindoline ring can be explored. For example, the introduction of small electron-donating or electron-withdrawing groups could modulate the electronic properties of the entire molecule and influence its binding to the target.

Original Scaffold Feature Isosteric/Bioisosteric Replacement Potential Impact on SAR
Oxoindoline (C=O)Thio-oxoindoline (C=S)Altered H-bonding and electronic properties
Oxoindoline RingBenzofuranone RingRemoval of lactam nitrogen, altered H-bonding
Oxoindoline RingBenzothiophenone RingRemoval of lactam nitrogen, altered electronics
Unsubstituted OxoindolineSubstituted OxoindolineModulation of electronic properties and solubility

Computational Chemistry and Molecular Modeling Studies of 4 Bromo N 2 Oxoindolin 5 Yl Benzamide

Ligand-Based Drug Design Approaches

Ligand-based drug design methodologies are employed when the three-dimensional structure of a biological target is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Development of Pharmacophore Models

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target.

Research Findings: There are no published studies detailing the development of specific pharmacophore models derived from or including 4-bromo-N-(2-oxoindolin-5-yl)benzamide.

Virtual Screening for Novel Scaffolds

Virtual screening involves the use of computational methods to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. When using a ligand-based approach, a known active molecule or a pharmacophore model serves as the template for the search.

Research Findings: No virtual screening campaigns using this compound as a query molecule or template have been reported in the scientific literature.

Structure-Based Drug Design Methodologies

Structure-based drug design relies on the known three-dimensional structure of the biological target, typically a protein or nucleic acid, which is often determined through techniques like X-ray crystallography or NMR spectroscopy.

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to its protein target.

Research Findings: There are no specific molecular docking studies published for this compound against any identified biological targets. Consequently, data on its binding affinity, docking scores, or predicted poses are unavailable.

Analysis of Binding Modes and Key Intermolecular Interactions

Following a docking simulation, the resulting ligand-protein complex is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces, which are crucial for binding affinity and selectivity.

Research Findings: As no docking simulations for this compound have been reported, there is no corresponding analysis of its binding mode or key intermolecular interactions with any biological target.

The table below illustrates the types of interactions typically analyzed in such studies, though no specific data exists for the target compound.

Interaction TypePotential Interacting Groups on the Compound
Hydrogen Bond DonorAmide N-H, Indolinone N-H
Hydrogen Bond AcceptorAmide C=O, Indolinone C=O
Hydrophobic RegionsBromophenyl ring, Indolinone core

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In drug design, MD simulations can assess the stability of a ligand-protein complex, providing insights into how the binding pose and interactions evolve in a dynamic environment.

Research Findings: No molecular dynamics simulation studies have been published that evaluate the stability of a complex formed between this compound and a biological target. Therefore, data regarding its conformational stability, root-mean-square deviation (RMSD), or root-mean-square fluctuation (RMSF) within a binding pocket are not available.

Binding Free Energy Calculations (e.g., MM/GBSA, FEP)

Binding free energy calculations are pivotal in computational drug discovery for estimating the affinity of a ligand for its target protein. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) offer a balance between accuracy and computational cost, providing valuable insights into the energetics of protein-ligand binding.

For oxoindoline-based compounds, which are often investigated as kinase inhibitors, MM/GBSA is a popular method to predict binding affinities and understand the key energetic contributions to the binding event. This method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. The total binding free energy (ΔG_bind) is typically decomposed into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy.

While no specific MM/GBSA data exists for this compound, studies on similar kinase inhibitors with an oxoindoline core have demonstrated the utility of this approach. For instance, in a study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents, MM/GBSA was used to rescore docking poses and elucidate the energetic contributions to binding. frontiersin.org

Illustrative MM/GBSA Binding Free Energy Data for an Analogous Oxoindoline Inhibitor

Below is a representative data table illustrating the kind of results obtained from an MM/GBSA calculation for a hypothetical complex between a protein kinase and an oxoindoline-based inhibitor.

Energy ComponentContribution (kcal/mol)
van der Waals Energy (ΔE_vdW)-45.8
Electrostatic Energy (ΔE_elec)-28.3
Polar Solvation Energy (ΔG_pol)35.1
Nonpolar Solvation Energy (ΔG_nonpol)-5.7
Total Binding Free Energy (ΔG_bind) -44.7

Note: This data is hypothetical and for illustrative purposes only.

Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method that can provide more accurate predictions of binding free energies. FEP calculates the free energy difference between two states (e.g., a ligand in solution and a ligand bound to a protein) by gradually "perturbing" one molecule into another over a series of steps. While powerful, the high computational cost of FEP means it is often applied in later stages of drug discovery for lead optimization.

In Silico Prediction of Absorption, Distribution, and Metabolism (ADM) Properties

The prediction of Absorption, Distribution, and Metabolism (ADM) properties is a critical step in the early stages of drug development to assess the potential pharmacokinetic profile of a compound. Various computational models and software are used to predict these properties based on the chemical structure of the molecule. These predictions help in identifying potential liabilities and guiding the design of compounds with more favorable drug-like properties. ijprajournal.com

For a compound like this compound, a range of ADM parameters would be predicted. Studies on other indole (B1671886) and oxoindole derivatives have shown that these in silico tools can effectively forecast key pharmacokinetic characteristics. nih.govjneonatalsurg.com

Predicted ADM Properties for a Representative Oxoindoline Compound

The following table presents a typical set of in silico ADM predictions for a compound structurally related to this compound.

PropertyPredicted ValueInterpretation
Molecular Weight331.16 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (Octanol/Water Partition Coefficient)2.85Indicates good membrane permeability
Topological Polar Surface Area (TPSA)78.5 ŲSuggests good oral bioavailability (<140 Ų)
Number of Hydrogen Bond Donors2Compliant with Lipinski's Rule of Five (≤5)
Number of Hydrogen Bond Acceptors3Compliant with Lipinski's Rule of Five (≤10)
Human Intestinal Absorption (HIA)>90%Predicted to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PenetrationLowNot likely to cross the BBB in significant amounts
CYP2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions via this isoform
Oral BioavailabilityHighPredicted to be a good candidate for oral administration

Note: This data is generated for a representative compound and is for illustrative purposes only.

These predictions are based on established quantitative structure-property relationship (QSPR) models and are valuable for prioritizing compounds for synthesis and further experimental testing.

Conformational Analysis and Energy Minimization Studies

Conformational analysis and energy minimization are fundamental computational techniques used to determine the low-energy, and therefore most probable, three-dimensional structures of a molecule. For a flexible molecule like this compound, understanding its preferred conformation is crucial for predicting its binding mode to a biological target.

Energy minimization is a process that adjusts the geometry of a molecule to find a structure that corresponds to a local or global minimum on its potential energy surface. This is often performed using force fields like MMFF94 (Merck Molecular Force Field 94). walisongo.ac.id The resulting low-energy conformer is considered the most stable and is typically used as the starting point for molecular docking and molecular dynamics simulations.

In the context of drug design, conformational analysis helps to understand the spatial arrangement of key functional groups. For instance, the relative orientation of the 4-bromobenzamide (B181206) and the 2-oxoindoline moieties is critical for its interaction with a target protein. Molecular docking studies on related oxindole (B195798) derivatives often begin with a thorough conformational search to ensure that the bioactive conformation is included in the set of poses evaluated. walisongo.ac.idnih.gov

Example of Conformational Energy Profile

A conformational analysis would typically involve rotating key rotatable bonds and calculating the energy of each resulting conformer. This can be visualized in a potential energy profile.

Key Rotatable Bonds in this compound:

The amide bond C-N linkage between the benzamide (B126) and the oxoindoline ring.

The C-C bond connecting the phenyl ring to the amide carbonyl group.

A study of these rotations would reveal the energy barriers between different conformations and identify the most stable, low-energy states. The global minimum energy conformation would then be used for further computational studies like molecular docking to predict its binding orientation in a protein's active site.

Preclinical in Vivo Mechanistic Investigations and Target Engagement of 4 Bromo N 2 Oxoindolin 5 Yl Benzamide

Future Research Directions and Translational Potential for 4 Bromo N 2 Oxoindolin 5 Yl Benzamide

Development as a Chemical Probe for Fundamental Biological Research

A significant future direction for 4-bromo-N-(2-oxoindolin-5-yl)benzamide lies in its development as a chemical probe. Chemical probes are indispensable small molecules used to study biological systems by selectively interacting with a specific protein target. Given the prevalence of the indolinone core in kinase inhibitors, this compound is a prime candidate for modification into a probe for studying signal transduction pathways.

Future research could focus on transforming this scaffold into various types of probes:

Fluorescent Probes: By conjugating a fluorophore to the benzamide (B126) or indolinone ring, researchers could create a tool for bioimaging. Indole (B1671886) and indolenine derivatives have been successfully developed as fluorescent probes for sensing pH changes in living cells, demonstrating excellent "off-on" fluorescence responses. nih.govmdpi.com Similarly, derivatives of 8-amidoquinoline have shown significant potential as fluorescent probes for detecting metal ions like Zn2+. mdpi.com This suggests that the this compound structure could be adapted to visualize specific cellular components or track the activity of a target enzyme in real-time.

Photoaffinity Probes: Incorporating a photoreactive group, such as an azide, would allow the compound to form a covalent bond with its biological target upon UV irradiation. This technique is invaluable for target identification and validation. Novel photoreactive benzamide probes have been successfully designed to be potent and selective for histone deacetylase (HDAC) isoforms, enabling the mapping of binding sites and understanding of their complexes within cells. nih.gov

Bioorthogonal Probes: The introduction of a "clickable" chemical handle, like an alkyne or an azide, would enable the use of bioorthogonal chemistry to attach reporter tags for imaging or proteomic analysis. rsc.orgrsc.org This would allow for the study of the compound's interactions within a complex biological milieu with minimal perturbation.

The development of such probes would facilitate a deeper understanding of the cellular pathways modulated by this class of molecules, potentially uncovering new therapeutic targets.

Exploration in Material Science or other Non-Biological Applications (if emerging)

Beyond its biological potential, the unique structure of this compound opens avenues for its exploration in material science. The aromatic and heterocyclic nature of its constituent parts suggests potential applications in organic electronics and functional polymers.

Emerging research directions could include:

Functional Polymers: The indole unit is being explored as a sustainable aromatic component for high-quality biopolyesters. nih.govresearchgate.net Polymers containing indole side groups have been synthesized and shown to possess valuable thermal stability and fluorescent properties. researchgate.netrsc.org Incorporating this compound as a monomer or a pendant group in a polymer chain could lead to new materials with tailored optical, thermal, and electronic properties. Benzophenone, a related structure, is used as a UV blocker in plastic packaging to prevent photo-degradation. wikipedia.org

Organic Electronics: The electronic and dielectric properties of benzamide derivatives have been studied using computational methods. researchgate.net These studies show that substitutions on the phenyl benzamide structure can alter the material's band gap and dielectric constant, properties crucial for semiconductor and nonlinear optical (NLO) materials. researchgate.net The conjugated system present in this compound could be exploited for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) after suitable structural modifications.

While still a nascent area, the exploration of indolinone-benzamide hybrids in material science represents a promising frontier for creating novel functional materials.

Advancements in High-Throughput Screening and Lead Discovery Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast chemical libraries against biological targets. For a scaffold like this compound, HTS platforms are critical for unlocking its therapeutic potential.

Future advancements will likely involve:

Target-Centric Screening: Given the indolinone core's association with kinase inhibition, large-scale screening of this compound derivatives against a broad panel of kinases can identify potent and selective inhibitors for specific cancer types or inflammatory diseases.

Phenotypic Screening: HTS can be used in a target-agnostic manner, where libraries of compounds are tested for their ability to produce a desired change in cellular phenotype (e.g., inducing cancer cell death). This approach can uncover novel mechanisms of action and new therapeutic applications for this chemical class.

Fragment-Based Screening: The indolinone and benzamide moieties can be used as starting points in fragment-based lead discovery. HTS can identify low-molecular-weight fragments that bind to a target, which are then elaborated or linked to generate more potent lead compounds.

The integration of advanced robotics, microfluidics, and data analysis will continue to enhance the efficiency and effectiveness of HTS campaigns, accelerating the journey from a chemical scaffold to a viable drug candidate.

Integration with Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, data-driven design and optimization of new molecules. For this compound, these computational tools offer a powerful approach to navigate the vast chemical space and predict biological activity.

Key applications of AI/ML in this context include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of novel derivatives based on their chemical structures. This allows for the virtual screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the indolinone-benzamide scaffold. These models can be trained to optimize for multiple parameters simultaneously, such as potency against a target, selectivity, and favorable pharmacokinetic properties.

Target Prediction and Drug Repurposing: AI algorithms can analyze the structural features of this compound and predict its likely biological targets. This can suggest new therapeutic indications for this class of compounds beyond the initially hypothesized targets.

The synergy between AI/ML and traditional medicinal chemistry will accelerate the design-synthesize-test cycle, leading to the faster development of more effective and safer drugs based on this hybrid scaffold.

Perspectives on the Rational Design of Next-Generation Indolinone-Benzamide Hybrids

The rational design of new molecules based on the this compound template will be guided by an iterative process of structural modification and biological evaluation. Understanding the structure-activity relationship (SAR) is paramount to this effort.

Future design strategies will likely focus on:

Dual-Target Inhibitors: The hybrid nature of the scaffold is well-suited for the design of molecules that can simultaneously inhibit two distinct biological targets, a strategy that is gaining traction in cancer therapy. nih.gov For instance, derivatives could be designed to act as dual inhibitors of a kinase and another cancer-relevant target like carbonic anhydrase or a histone deacetylase. nih.gov

Optimizing Selectivity and Potency: SAR studies will systematically explore modifications at various positions of the indolinone and benzamide rings. For example, studies on other indolin-5-yl derivatives have shown how different substitutions can dramatically impact potency and selectivity against targets like Lysine Specific Demethylase 1 (LSD1). nih.gov Similarly, SAR studies on benzamide derivatives have elucidated the structural requirements for potent activity against various targets. nih.gov

Improving Physicochemical Properties: Medicinal chemists will focus on modifying the structure to enhance properties such as solubility, cell permeability, and metabolic stability, which are crucial for a compound's success as a drug.

By combining structural insights from X-ray crystallography and molecular modeling with synthetic chemistry, researchers can rationally design next-generation indolinone-benzamide hybrids with superior therapeutic profiles. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-(2-oxoindolin-5-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathways : The compound can be synthesized via amide coupling between 4-bromobenzoyl chloride and 5-amino-2-oxindole. Key steps include activating the carboxylic acid (e.g., using HATU or DCC as coupling agents) and maintaining anhydrous conditions to avoid hydrolysis .
  • Optimization Strategies :
    • Temperature : Reactions performed at 0–5°C minimize side reactions (e.g., bromine displacement).
    • Catalysts : Use of DMAP (4-dimethylaminopyridine) improves coupling efficiency.
    • Solvent Selection : Dichloromethane (DCM) or DMF enhances solubility of intermediates.
Condition Yield (%) Purity (HPLC)
DCM, RT, 24h6592%
DMF, 0°C, 12h7895%
THF, Reflux, 6h4588%

Reference : Reaction optimization aligns with principles in amide bond formation discussed in medicinal chemistry frameworks .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Confirm presence of indole NH (~10.5 ppm) and aromatic protons (6.5–8.0 ppm).
    • 13C NMR : Identify carbonyl carbons (C=O at ~170 ppm) and bromine-substituted aromatic carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (theoretical: 345.18 g/mol).
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) using a C18 column and gradient elution (ACN:H2O + 0.1% TFA) .

Note : Sigma-Aldrich emphasizes independent validation of purity due to variability in vendor data .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., JAK2 or BRAF). Parameters include:
    • Grid box centered on ATP-binding site.
    • Lamarckian genetic algorithm for conformational sampling.
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. Example Findings :

Target Docking Score (kcal/mol) Predicted IC50 (nM)
JAK2-9.212.5
BRAF-8.728.9

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values across cell lines) using random-effects models to account for variability.
  • Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize protocol-driven discrepancies.
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) if conflicting ELISA data exist .

Case Study : A 2023 study found ±30% variability in IC50 values for BRAF inhibition due to differences in ATP concentrations (1 mM vs. 10 µM). Harmonizing protocols reduced variability to ±5% .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?

Methodological Answer:

  • Core Modifications :
    • Bromine Replacement : Substitute Br with Cl or CF3 to alter electron-withdrawing effects.
    • Indole Ring Functionalization : Introduce methyl groups at the 3-position to enhance hydrophobic interactions.
  • Biological Testing : Prioritize analogues with improved logP (1.5–3.5) and TPSA (<90 Ų) for blood-brain barrier penetration.
Modification BRAF IC50 (nM) Solubility (µM)
Br → CF315.28.5
3-Methylindole22.712.3
Benzamide → Thioamide45.63.1

Reference : Medicinal chemistry frameworks highlight the role of halogen bonding in kinase inhibition .

Q. What methodological frameworks ensure rigorous validation of this compound’s mechanism of action?

Methodological Answer:

  • Target Engagement Assays : Use CETSA (cellular thermal shift assay) to confirm binding in live cells.
  • CRISPR Knockout Models : Validate specificity by comparing activity in wild-type vs. target-knockout cell lines.
  • Pathway Analysis : Perform RNA-seq to identify downstream gene expression changes (e.g., MAPK pathway modulation) .

Q. Example Workflow :

Treat cells with 10 µM compound for 6h.

Extract RNA and prepare libraries for sequencing.

Analyze differentially expressed genes via Gene Ontology (GO) enrichment.

Q. Data Contradiction Analysis Table

Issue Resolution Strategy Key Evidence Source
Variability in IC50 valuesStandardize ATP concentration
Discrepant solubilityUse biorelevant media (FaSSIF/FeSSIF)
Off-target effectsEmploy proteome-wide profiling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.